molecular formula C14H11ClFNO B5847284 N-benzyl-4-chloro-2-fluorobenzamide

N-benzyl-4-chloro-2-fluorobenzamide

Cat. No.: B5847284
M. Wt: 263.69 g/mol
InChI Key: NCAOOZBPVKEMMI-UHFFFAOYSA-N
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Description

N-Benzyl-4-chloro-2-fluorobenzamide is a benzamide derivative characterized by a benzylamine group attached to a substituted benzoyl moiety. The compound features a chloro substituent at the 4-position and a fluorine atom at the 2-position of the benzene ring (Figure 1). Benzamide derivatives are widely studied for their pharmacological and material science applications, including kinase inhibition, antimicrobial activity, and fluorescence properties.

Properties

IUPAC Name

N-benzyl-4-chloro-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO/c15-11-6-7-12(13(16)8-11)14(18)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCAOOZBPVKEMMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-chloro-2-fluorobenzamide typically involves the reaction of 4-chloro-2-fluorobenzoic acid with benzylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully controlled to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-chloro-2-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.

    Hydrolysis: Acidic or basic conditions, using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH), are employed to hydrolyze the amide bond.

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized products such as carboxylic acids or ketones.

    Reduction: Reduced products such as amines or alcohols.

    Hydrolysis: 4-chloro-2-fluorobenzoic acid and benzylamine.

Scientific Research Applications

N-benzyl-4-chloro-2-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-benzyl-4-chloro-2-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-benzyl-4-chloro-2-fluorobenzamide with five analogs based on substituent patterns, physicochemical properties, and reported applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 4-Cl, 2-F, N-benzyl ~263.7 (calculated) Hypothesized kinase inhibition
4-Chloro-N-(2-fluorophenyl)-2-hydroxybenzamide 4-Cl, 2-OH, 2-F (phenyl ring) 265.67 Fluorescence studies, potential sensors
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 4-Cl, 2-OCH₃, 4-CH₃ ~289.7 (calculated) Spectrofluorometric analysis
N-(Benzyloxy)-4-(trifluoromethyl)benzamide 4-CF₃, N-benzyloxy ~309.3 (calculated) Synthetic intermediate, oxidative coupling
3-Fluoro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide 3-F, imidazo-pyrimidine hybrid ~362.3 (calculated) Kinase-targeted drug candidates
Key Observations:

Substituent Effects on Bioactivity :

  • The presence of chlorine (electron-withdrawing) and fluorine (electronegative, lipophilic) in this compound may enhance binding to hydrophobic enzyme pockets, similar to kinase inhibitors like the imidazo-pyrimidine hybrid .
  • Hydroxy groups (e.g., in 4-chloro-N-(2-fluorophenyl)-2-hydroxybenzamide ) improve solubility but reduce metabolic stability compared to halogenated analogs.

Synthetic Accessibility :

  • N-(Benzyloxy)-4-(trifluoromethyl)benzamide is synthesized via trichloroisocyanuric acid (TCICA)-mediated oxidative coupling, a method adaptable to other benzamides .
  • Fluoro- and chloro-substituted benzamides often require regioselective halogenation, as seen in spectrofluorometric studies of N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide .

Fluorescence and Optoelectronic Applications :

  • 4-Chloro-N-(2-fluorophenyl)-2-hydroxybenzamide exhibits tunable fluorescence intensity, making it a candidate for chemical sensing .
  • Methoxy and methyl groups in N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide enhance π-conjugation, affecting emission spectra .

Pharmacological Potential

While direct data on this compound are lacking, its structural analogs demonstrate diverse activities:

  • Kinase Inhibition: The imidazo-pyrimidine hybrid () shows nanomolar IC₅₀ values against tyrosine kinases, suggesting that fluorine and chloro substituents in similar positions could enhance target affinity.
  • Antimicrobial Activity : Chlorinated benzamides (e.g., 4-chloro-N-(2-fluorophenyl)-2-hydroxybenzamide ) disrupt microbial cell membranes via hydrophobic interactions.

Notes and Limitations

Data Gaps : Physicochemical properties (e.g., melting points, solubility) and in vitro/in vivo data for this compound are unavailable in the provided evidence.

Structural Inference : Comparisons rely on substituent effects observed in analogs; experimental validation is required.

Synthetic Challenges : Regioselective halogenation and benzylation steps may require optimization for scaled production.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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